2-(Oxiran-2-ylmethoxy)benzonitrile
Overview
Description
“2-(Oxiran-2-ylmethoxy)benzonitrile” is a chemical compound with the molecular formula C10H9NO2 . It is also known by other names such as “4-[(oxiran-2-yl)methoxy]benzonitrile” and "®-2-(Oxiran-2-ylmethoxy)benzonitrile" .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, one method involves the reaction of epichlorohydrin (EPC) with 50% w/w aqueous NaOH and tetrabutylammonium bromide .Molecular Structure Analysis
The molecular structure of “2-(Oxiran-2-ylmethoxy)benzonitrile” consists of an oxirane ring attached to a benzonitrile group via a methoxy bridge . The molecule has a total of 23 bonds, including 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 triple bond, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 nitrile (aromatic), 1 ether (aliphatic), 1 ether (aromatic), and 1 Oxirane .Scientific Research Applications
Crystal Structure Analysis
A study by Obreza and Perdih (2012) focused on the crystal structures of 4-(oxiran-2-ylmethoxy)benzoic acid and 4-acetoxybenzoic acid, synthesized via a new route. The research utilized X-ray crystallography to analyze the crystalline forms, providing insights into molecular arrangements and interactions, which are crucial for understanding material properties and designing novel compounds Obreza & Perdih, 2012.
Synthesis of Novel Compounds
Ağırtaş (2007) reported the synthesis of novel symmetrical metal phthalocyanines with enhanced solubility in organic solvents. These compounds were obtained from a derivative, showcasing potential applications in materials science for their solubility and characterization properties Ağırtaş, 2007.
Corrosion Inhibition
Dagdag et al. (2019) explored the use of aromatic epoxy monomers as corrosion inhibitors for carbon steel in acidic solutions. Their research demonstrated that these compounds provide effective corrosion protection, a valuable application in industrial maintenance and materials science Dagdag et al., 2019.
Materials Science and Photolithography
Huh et al. (2009) developed a photo-patternable cross-linked epoxy system for deep UV lithography, indicating the compound's role in the advancement of photolithographic materials and techniques. This work highlights its application in creating patterns for semiconductor devices Huh et al., 2009.
Organic Synthesis
Chen et al. (2020) utilized a palladium-catalyzed reaction involving 2-(3-phenyloxiran-2-yl)benzonitriles for the synthesis of benzo-fused dipyrromethenes. This innovative approach illustrates the compound's utility in organic synthesis, offering a pathway to construct complex molecules for various applications Chen et al., 2020.
Future Directions
properties
IUPAC Name |
2-(oxiran-2-ylmethoxy)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c11-5-8-3-1-2-4-10(8)13-7-9-6-12-9/h1-4,9H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJYXIOVXFBJEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30959350 | |
Record name | 2-[(Oxiran-2-yl)methoxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30959350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxiran-2-ylmethoxy)benzonitrile | |
CAS RN |
38465-16-6 | |
Record name | 2-(2-Oxiranylmethoxy)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38465-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(Oxiran-2-yl)methoxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30959350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzonitrile, 2-(2-oxiranylmethoxy) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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